3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95%
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Overview
Description
3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid (EFMA) is a compound that is used in a variety of scientific research applications. It is an acid with a molecular weight of 312.27 g/mol and is composed of a phenyl ring, a methoxybenzoic acid moiety, and an ethoxycarbonyl group. EFMA is a versatile compound that has been used in a variety of biological, chemical, and physical studies. It is a useful reagent in organic synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. EFMA is also used as a fluorescent probe in biological studies, as a fluorescent dye in imaging studies, and as a fluorescent tag in protein labeling.
Scientific Research Applications
3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% has also been used as a fluorescent probe in biological studies, as a fluorescent dye in imaging studies, and as a fluorescent tag in protein labeling. It has been used in the study of protein-protein interactions, in the study of enzyme-substrate interactions, and in the study of gene expression.
Mechanism of Action
The mechanism of action of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% is not yet fully understood. It is believed that 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% interacts with proteins and enzymes through hydrogen bonding and hydrophobic interactions. 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% is also believed to interact with DNA and RNA through hydrogen bonding and hydrophobic interactions. 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% is also believed to interact with other molecules through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% are not yet fully understood. It is believed that 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% may affect the activity of enzymes, proteins, and other molecules. It is also believed that 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% may affect the expression of genes and the production of proteins. 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% may also affect the metabolism of cells and tissues.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% in laboratory experiments include its low cost, its availability, its stability, and its versatility. 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% is also relatively non-toxic, making it safe to use in laboratory experiments. The limitations of using 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% in laboratory experiments include its low solubility in water and its low fluorescence.
Future Directions
For the use of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% in scientific research include the exploration of its interactions with proteins and enzymes, its effects on gene expression, and its effects on metabolism. Additionally, 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% could be used as a fluorescent tag in protein labeling and imaging studies. 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% could also be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. Finally, 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% could be used in the study of protein-protein interactions, enzyme-substrate interactions, and gene expression.
Synthesis Methods
3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% can be synthesized by a variety of methods, including the Grignard reaction and the Wittig reaction. The Grignard reaction is a method of forming carbon-carbon bonds by reacting a Grignard reagent with an electrophilic compound. The Wittig reaction is a method of forming carbon-carbon bonds by reacting an alkyl halide with a phosphonium salt. Both of these methods can be used to synthesize 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% from the appropriate starting materials.
properties
IUPAC Name |
3-(4-ethoxycarbonyl-3-fluorophenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO5/c1-3-23-17(21)14-5-4-10(9-15(14)18)11-6-12(16(19)20)8-13(7-11)22-2/h4-9H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRXGJHMVKJZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691952 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262005-87-7 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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